Sodium O,O-diethyl dithiophosphate
Description
Sodium O,O-diethyl dithiophosphate (CAS 3338-24-7) is an organophosphate compound with the molecular formula C₄H₁₀NaO₂PS₂ and a molecular weight of 208.21 g/mol. It is the sodium salt of diethyl dithiophosphoric acid, characterized by two ethoxy groups and a dithiophosphate core (P=S₂). The compound is a colorless, odorless liquid soluble in water and organic solvents, making it versatile in industrial and research applications .
Its primary uses include:
Properties
IUPAC Name |
sodium;diethoxy-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS2.Na/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDJTYSFCWVGS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
298-06-6 (Parent) | |
| Record name | Sodium diethyl phosphorodithioate | |
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DSSTOX Substance ID |
DTXSID8027535 | |
| Record name | Sodium O,O-diethyl dithiophosphate | |
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Molecular Weight |
208.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light straw to amber colored liquid; [MSDSonline] | |
| Record name | Phosphorodithioic acid, O,O-diethyl ester, sodium salt (1:1) | |
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| Record name | Sodium diethyl phosphorodithioate | |
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CAS No. |
3338-24-7 | |
| Record name | Sodium diethyl phosphorodithioate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003338247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodithioic acid, O,O-diethyl ester, sodium salt (1:1) | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Sodium O,O-diethyl dithiophosphate | |
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| Record name | Sodium O,O-diethyl dithiophosphate | |
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| Record name | SODIUM O,O-DIETHYL PHOSPHORODITHIOATE | |
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| Record name | SODIUM DIETHYL PHOSPHORODITHIOATE | |
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Biological Activity
Sodium O,O-diethyl dithiophosphate (DEDTP) is an organophosphorus compound with significant biological activity, primarily recognized for its role as a toxic agent in various biological systems. This article delves into its biological effects, mechanisms of action, environmental impact, and potential applications, supported by data tables and relevant case studies.
DEDTP is characterized by the molecular formula . It is primarily used as an intermediate in the synthesis of pesticides, notably Terbufos, which act as acetylcholinesterase inhibitors. The inhibition of this enzyme leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This mechanism is critical for understanding the compound's toxicity:
- Chemical Structure : DEDTP is derived from diethyl dithiophosphoric acid and is colorless to brown in appearance.
- Toxicological Profile : DEDTP has been classified as a hazardous substance due to its acute toxicity upon inhalation and skin contact, potentially causing severe burns and systemic effects.
Toxicity Studies
Numerous studies have investigated the acute toxicity of DEDTP on various organisms. The following table summarizes key findings regarding its lethal concentrations:
| Organism | Lethal Concentration (LC50) | Reference |
|---|---|---|
| Fish (species unspecified) | 310-330 mg/L | |
| Aquatic Invertebrates | Varies; generally high toxicity reported |
These findings highlight DEDTP's significant environmental impact, particularly on aquatic ecosystems.
Enzymatic Interaction
Research has shown that DEDTP interacts with essential enzymes such as acetylcholinesterase. A study identified an acid phosphodiesterase in bacteria that enhances the breakdown of DEDTP, indicating microbial adaptation to this compound as a phosphorus source. The enzymatic degradation pathway involves:
- Formation of ethanol
- Production of aldehydes
- Release of orthophosphate
This pathway suggests potential bioremediation strategies for environments contaminated with DEDTP .
Case Study 1: Environmental Impact
A study conducted on the degradation of DEDTP by specific bacterial strains (e.g., Pseudomonas, Bacillus) showed that these microorganisms could effectively utilize DEDTP, thereby reducing its concentration in contaminated environments. The enhanced activity of acid phosphodiesterase was noted to be five- to sevenfold higher in bacteria grown on DEDTP compared to those on orthophosphate .
Case Study 2: Chelating Agent Comparison
In comparative studies with other chelating agents like sodium diethyldithiocarbamate (DDTC), DEDTP displayed varying efficacy in cadmium chelation. These studies are crucial for understanding how DEDTP can be utilized or mitigated in industrial applications where metal ion interactions are significant .
Applications and Future Directions
While primarily recognized for its toxicity, research has begun exploring potential applications of DEDTP beyond agriculture:
- Material Science : Investigations into its use as a precursor for developing new materials have emerged.
- Bioremediation : Understanding microbial degradation pathways opens avenues for bioremediation strategies in contaminated sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium O,O-diethyl dithiophosphate belongs to the organophosphate class, which includes thiophosphates, dithiophosphates, and phosphorothioates. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations: Substituent Groups: this compound’s ethoxy groups enhance solubility in organic solvents compared to methyl-substituted analogs like ammonium O,O-dimethyl thiophosphate . Sulfur Content: The dithiophosphate (P=S₂) core increases metal-chelating ability, making it superior to monothiophosphates (e.g., dimethyl chlorothiophosphate) in sulfide ore flotation .
Synthetic Routes: this compound is synthesized via reaction of phosphorus pentasulfide with ethanol, followed by sodium salt formation . Disulfoton derivatives require additional steps, such as reacting sodium diethyl dithiophosphate with 2-ethylthioethanol .
Degradation Pathways: this compound is efficiently degraded by Aeromonas and Pseudomonas strains via acid phosphodiesterase, yielding ethanol and orthophosphate . Disulfoton undergoes slower oxidative degradation in soil, forming toxic oxon metabolites .
Applications :
Preparation Methods
Direct Synthesis from Phosphorus Pentasulfide and Ethanol
The most common and industrially relevant route to sodium O,O-diethyl dithiophosphate involves the reaction of phosphorus pentasulfide (P₂S₅) with ethanol under controlled conditions. This process can be summarized as follows:
-
$$
P2S5 + 4 C2H5OH \rightarrow 2 (C2H5O)2P(S)SH + H2S
$$ -
- Temperature: 50–65°C to control reaction rate and avoid side reactions.
- Ethanol is added gradually to phosphorus pentasulfide to maintain controlled kinetics.
- The reaction produces O,O-diethyl dithiophosphoric acid intermediates along with hydrogen sulfide gas as a byproduct.
-
The acidic intermediate is neutralized with sodium hydroxide to yield the sodium salt:
$$
(C2H5O)2P(S)SH + NaOH \rightarrow (C2H5O)2P(S)SNa + H_2O
$$ -
Catalysts such as pyridine or triethylamine may be added to improve yield and purity. The reaction mixture is typically cooled and the product isolated by filtration and vacuum distillation to achieve high purity (>99%).
Chlorination and Post-Chlorination Route to Intermediates
An alternative but related approach involves preparing O,O-diethyl chlorothiophosphate as an intermediate, which can be further converted to the sodium salt. This method is detailed in a Chinese patent (CN102584892A) and involves:
Step A: React phosphorus pentasulfide with absolute ethanol in the presence of pyridine as a catalyst at 60–80°C under slight negative pressure to form O,O-diethyl dithiophosphate.
Step B: Chlorinate the intermediate with chlorine gas at 30–60°C, then add catalysts such as phosphorus trichloride or triethyl phosphite and raise the temperature to 90–110°C for post-chlorination.
Step C: Cool the reaction mixture, separate crystalline sulfur by centrifugation, and purify the product by thin-film evaporation under reduced pressure (10–30 mmHg).
Outcome: This process yields high-purity O,O-diethyl chlorothiophosphate, which can be converted to this compound by alkaline hydrolysis.
Reaction Parameters and Catalysts
| Parameter | Typical Range/Type | Role/Effect |
|---|---|---|
| Temperature | 50–80°C (initial reaction) | Controls reaction rate and selectivity |
| Pressure | Slight negative pressure (~vacuum) | Enhances removal of H₂S and drives reaction |
| Catalysts | Pyridine, triethylamine, phosphorus trichloride | Increase reaction efficiency and purity |
| Chlorine gas | 300–600 parts (relative measure) | Used in chlorination step to form chlorothiophosphate intermediate |
| Neutralizing agent | Sodium hydroxide | Converts acidic intermediates to sodium salt |
Purification and Isolation
- Crystallization: Post-reaction cooling to below 10°C facilitates crystallization of the product.
- Centrifugation: Removes elemental sulfur formed during chlorination.
- Thin-Film Evaporation: Removes volatile impurities under vacuum at 90–110°C to yield >99% pure this compound.
Mechanistic Insights and Reaction Pathways
- The initial step involves nucleophilic attack of the hydroxyl groups of ethanol on phosphorus pentasulfide, yielding dithiophosphoric acid esters.
- Chlorination introduces electrophilic chlorine atoms, converting the acid esters into chlorothiophosphate intermediates.
- Alkaline hydrolysis replaces chlorine with sodium ions to form the final sodium salt.
- Catalysts such as pyridine stabilize intermediates and promote efficient substitution reactions.
Comparative Summary of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct reaction of P₂S₅ + EtOH | Phosphorus pentasulfide, ethanol | 50–65°C, gradual addition | Simple, widely used, scalable | Produces H₂S gas, requires neutralization |
| Chlorination route | P₂S₅, ethanol, chlorine gas | 30–110°C, catalytic chlorination | High purity product, suitable for export | More complex, involves hazardous chlorine |
| Catalyzed processes | Pyridine, triethylamine catalysts | 60–80°C, vacuum conditions | Improved yield and purity | Additional cost and handling of catalysts |
Research Findings on Stability and Reaction Behavior
- This compound is stable under ambient conditions but hydrolyzes in the presence of water to release hydrogen sulfide, necessitating careful handling.
- It acts as a ligand forming complexes with transition metals, which is relevant for its use in corrosion inhibition.
- Enzymatic degradation by bacteria involves acid phosphodiesterase activity, leading to breakdown products such as ethanol and orthophosphate.
Summary Table of Preparation Data
| Aspect | Details |
|---|---|
| Molecular formula | C₄H₁₁O₂PS₂ |
| Molecular weight | 186.22 g/mol |
| Primary raw materials | Phosphorus pentasulfide, ethanol, sodium hydroxide |
| Reaction temperature range | 50–110°C |
| Catalysts | Pyridine, triethylamine, phosphorus trichloride |
| Purification techniques | Crystallization, centrifugation, thin-film evaporation |
| Product purity | >99% |
| Byproducts | Hydrogen sulfide, elemental sulfur |
| Environmental considerations | H₂S gas is toxic; waste treatment required |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
